2,5-Dimethoxyphenyl methyl ketone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyphenyl methyl ketone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2,5-dimethoxyphenyl methyl ketone and is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxyphenyl methyl ketone oxime typically involves the reaction of 2,5-dimethoxyphenyl methyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the ketone to the oxime while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenyl methyl ketone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxyphenyl methyl ketone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oximes are known for their role in reactivating acetylcholinesterase, making them potential antidotes for organophosphate poisoning.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxyphenyl methyl ketone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate. This restores the normal function of the enzyme, which is crucial for nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenyl methyl ketone oxime
- 3,5-Dimethoxyphenyl methyl ketone oxime
- 2,5-Dimethoxybenzaldehyde oxime
Uniqueness
2,5-Dimethoxyphenyl methyl ketone oxime is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJVZRCMSXTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.